5-Chloro-2-(propan-2-ylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(propan-2-ylamino)benzamide, also known as CI-994, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and gene repression. The inhibition of HDACs by CI-994 results in the accumulation of acetylated histones, leading to chromatin relaxation and increased gene expression.
Mécanisme D'action
5-Chloro-2-(propan-2-ylamino)benzamide inhibits HDACs by binding to the active site of the enzyme. This results in the accumulation of acetylated histones, leading to chromatin relaxation and increased gene expression. The increased expression of genes involved in cell cycle arrest and apoptosis leads to the anticancer effects of 5-Chloro-2-(propan-2-ylamino)benzamide.
Biochemical and Physiological Effects:
5-Chloro-2-(propan-2-ylamino)benzamide has been shown to induce cell cycle arrest at the G1 and G2/M phases in cancer cells. It also induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes. In addition, 5-Chloro-2-(propan-2-ylamino)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-2-(propan-2-ylamino)benzamide is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in gene expression and cancer biology. However, 5-Chloro-2-(propan-2-ylamino)benzamide has been shown to have off-target effects, which can complicate the interpretation of results. In addition, 5-Chloro-2-(propan-2-ylamino)benzamide has poor solubility in water, which can limit its use in certain experimental systems.
Orientations Futures
Future research on 5-Chloro-2-(propan-2-ylamino)benzamide could focus on its potential as a combination therapy with other anticancer agents. It could also explore the role of HDACs in other diseases, such as neurodegenerative disorders and inflammatory diseases. In addition, the development of more potent and selective HDAC inhibitors could lead to improved anticancer therapies.
Méthodes De Synthèse
5-Chloro-2-(propan-2-ylamino)benzamide can be synthesized via a three-step process. The first step involves the reaction of 5-chloro-2-nitrobenzoic acid with isopropylamine to form 5-chloro-2-(propan-2-ylamino)benzoic acid. The second step involves the reduction of the nitro group to an amino group using iron and hydrochloric acid. The final step involves the reaction of the amino group with acetyl chloride to form 5-Chloro-2-(propan-2-ylamino)benzamide.
Applications De Recherche Scientifique
5-Chloro-2-(propan-2-ylamino)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, breast, prostate, lung, and colon cancer cells. 5-Chloro-2-(propan-2-ylamino)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
5-chloro-2-(propan-2-ylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-9-4-3-7(11)5-8(9)10(12)14/h3-6,13H,1-2H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQATRQMPDYSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.